2-Chloro-5-methylpyridin-4-amine
Overview
Description
2-Chloro-5-methylpyridin-4-amine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and an amino group at the fourth position on the pyridine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-methylpyridin-4-amine can be synthesized through several methods. One common method involves the hydrogenation of 2-chloro-5-methyl-4-nitropyridine 1-oxide using a platinum catalyst. The reaction is carried out in a glass pressure reactor under argon atmosphere with ethanol as the solvent. The hydrogenation is performed at 30°C under a 3 bar hydrogen overpressure for 20 hours, resulting in a high conversion rate .
Another method involves the reaction of 2-chloro-5-methyl-4-nitropyridine with potassium hydroxide in methanol in an autoclave at elevated temperatures ranging from 160°C to 200°C .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalyst and reaction conditions is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylpyridin-4-amine undergoes various chemical reactions including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-methylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential bioactive properties and its role in various biological pathways.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit the activity of inducible nitric oxide synthase, which plays a role in inflammatory responses .
Comparison with Similar Compounds
2-Chloro-5-methylpyridin-4-amine can be compared with other similar compounds such as:
2-Chloro-5-methylpyridine: Lacks the amino group at the fourth position.
4-Amino-2-chloro-5-methylpyridine: Similar structure but different substitution pattern.
5-Amino-2-chloro-4-methylpyridine: Another isomer with different substitution positions.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Biological Activity
2-Chloro-5-methylpyridin-4-amine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structure and biological properties make it a subject of interest for researchers exploring new therapeutic agents. This article delves into its biological activity, synthesis, pharmacokinetics, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H7ClN2, with a molecular weight of approximately 142.59 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the second position, a methyl group at the fifth position, and an amino group at the fourth position. This structural configuration is crucial for its biological activity.
While specific mechanisms of action for this compound are still under investigation, preliminary studies suggest it interacts with various biological macromolecules, potentially influencing neuronal function and signaling pathways. It has been identified as an impurity in Fampridine, a drug used for treating multiple sclerosis symptoms, indicating its relevance in neurological contexts.
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties:
- Absorption : It is well absorbed through biological membranes.
- Metabolism : Studies indicate that it does not significantly inhibit major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.
- Transport : Interaction studies show minimal interaction with major drug transporters or metabolic enzymes, supporting its candidacy for pharmaceutical development.
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, we can compare it with structurally similar compounds:
Compound Name | Similarity | Key Features |
---|---|---|
2-Chloro-5-methylpyridine-3,4-diamine | 0.86 | Contains two amino groups; potential for increased reactivity. |
4-Amino-6-chloronicotinaldehyde | 0.86 | Aldehyde functionality; used in similar applications. |
2-Chloro-3-methylpyridin-4-amine | 0.83 | Methyl substitution at different position; alters biological activity. |
6-Chloronicotinimidamide hydrochloride | 0.82 | Contains imidamide functionality; potentially different pharmacological properties. |
This table illustrates how variations in substitution patterns can significantly affect the chemical behavior and biological activity of these compounds.
Case Studies and Research Findings
Recent research highlights the potential applications of this compound:
Properties
IUPAC Name |
2-chloro-5-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-9-6(7)2-5(4)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGKOPNIXJWHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505451 | |
Record name | 2-Chloro-5-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-62-2 | |
Record name | 2-Chloro-5-methyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79055-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-methylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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